molecular formula C11H14ClNO2 B2388200 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride CAS No. 2243516-52-9

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride

Cat. No.: B2388200
CAS No.: 2243516-52-9
M. Wt: 227.69
InChI Key: ICARBIMHJQFADH-UHFFFAOYSA-N
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Description

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of naphthalene, characterized by the presence of an amino group and a carboxylic acid group on a tetrahydronaphthalene backbone. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride typically involves the reduction of naphthalene derivatives followed by the introduction of amino and carboxylic acid groups. One common method includes the catalytic hydrogenation of naphthalene to form tetrahydronaphthalene, followed by nitration and subsequent reduction to introduce the amino group. The carboxylic acid group is then introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes, followed by multi-step chemical reactions to introduce the functional groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-2-naphthoic acid
  • 5,6,7,8-Tetrahydro-1-naphthylamine
  • 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Uniqueness

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride is unique due to the specific positioning of the amino and carboxylic acid groups on the tetrahydronaphthalene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10;/h4-6,10H,1-3,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICARBIMHJQFADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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